molecular formula C19H16N4O2 B1233630 2-Methoxy-4-(3-phenylimino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene)-1-cyclohexa-2,5-dienone

2-Methoxy-4-(3-phenylimino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene)-1-cyclohexa-2,5-dienone

Cat. No. B1233630
M. Wt: 332.4 g/mol
InChI Key: KZMVPUIBSUVYJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2-methoxy-4-(3-phenylimino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene)-1-cyclohexa-2,5-dienone is a member of quinomethanes.

Scientific Research Applications

Chemiluminescence Studies

Studies have shown that compounds similar to 2-Methoxy-4-(3-phenylimino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene)-1-cyclohexa-2,5-dienone exhibit chemiluminescence properties. For example, 2-Methyl-6-arylimidazo[1,2-a]pyrazin-3(7H)-ones have been investigated for their ability to produce chemiluminescence in various solvent mixtures under neutral conditions, suggesting potential applications in analytical chemistry and bioimaging (Teranishi, Hisamatsu, & Yamada, 1999).

Synthesis of Heterocyclic Compounds

This chemical has relevance in the synthesis of diverse heterocyclic compounds. Research has demonstrated its use in generating N-aminoimidazoles, triazolo[1,5-a]pyrazines, and imidazo[1,2-a]pyrazines, highlighting its versatility in organic synthesis (Legroux, Schoeni, Pont, & Fleury, 1987).

Detection of Reactive Oxygen Species

Compounds structurally related to this compound are used in detecting reactive oxygen species. For instance, 2-methyl-6-phenyl-3,7-dihydroimidazo[1,2-a]pyrazin-3-one, a related compound, reacts with active oxygen species, providing a method to detect these species in biological systems (Nakano, 1998).

Antifungal and Antiproliferative Activities

Derivatives of this compound have shown significant antifungal and antiproliferative activities. For example, 2,6-dimethoxy-4-(phenylimino)cyclohexa-2,5-dienone derivatives demonstrated antifungal effects against Botrytis cinerea, suggesting potential in agricultural and pharmaceutical applications (Castro et al., 2019). Additionally, (imidazo[1,2-a]pyrazin-6-yl)ureas, synthesized using a related structure, displayed antiproliferative effects in lung cancer cell lines, indicating possible therapeutic applications (Bazin et al., 2016).

properties

Molecular Formula

C19H16N4O2

Molecular Weight

332.4 g/mol

IUPAC Name

4-(3-anilinoimidazo[1,2-a]pyrazin-2-yl)-2-methoxyphenol

InChI

InChI=1S/C19H16N4O2/c1-25-16-11-13(7-8-15(16)24)18-19(21-14-5-3-2-4-6-14)23-10-9-20-12-17(23)22-18/h2-12,21,24H,1H3

InChI Key

KZMVPUIBSUVYJZ-UHFFFAOYSA-N

SMILES

COC1=C(C=CC(=C1)C2=C(N3C=CN=CC3=N2)NC4=CC=CC=C4)O

Canonical SMILES

COC1=C(C=CC(=C1)C2=C(N3C=CN=CC3=N2)NC4=CC=CC=C4)O

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-Methoxy-4-(3-phenylimino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene)-1-cyclohexa-2,5-dienone
Reactant of Route 2
2-Methoxy-4-(3-phenylimino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene)-1-cyclohexa-2,5-dienone
Reactant of Route 3
2-Methoxy-4-(3-phenylimino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene)-1-cyclohexa-2,5-dienone
Reactant of Route 4
2-Methoxy-4-(3-phenylimino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene)-1-cyclohexa-2,5-dienone
Reactant of Route 5
2-Methoxy-4-(3-phenylimino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene)-1-cyclohexa-2,5-dienone
Reactant of Route 6
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2-Methoxy-4-(3-phenylimino-1,7-dihydroimidazo[1,2-a]pyrazin-2-ylidene)-1-cyclohexa-2,5-dienone

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